molecular formula C26H24N2O4S2 B2899466 N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114659-85-6

N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2899466
CAS No.: 1114659-85-6
M. Wt: 492.61
InChI Key: LJTGTLNAGSPZGN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₃N₁O₄S
  • Molecular Weight : 291.32 g/mol
  • CAS Number : 325721-26-4

The structure includes a thiophene ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and modulation of receptor activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

  • Inhibition of Enzymatic Activity : The sulfamoyl group in the compound may interact with specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
  • Modulation of Receptor Activity : The presence of aromatic rings can facilitate interactions with various receptors, potentially leading to altered signaling pathways relevant in cancer and inflammation.
  • Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, which may contribute to their therapeutic effects.

Inhibition of Hyaluronic Acid Synthesis

The sulfamoyl moiety suggests potential activity in inhibiting hyaluronic acid synthesis, which is significant in tumor progression and inflammation . Compounds that inhibit hyaluronic acid synthesis have been shown to reduce tumor growth and metastasis in preclinical models.

Study 1: Antiproliferative Activity

A study investigating related sulfamoyl compounds found that they exhibited significant antiproliferative effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro assays demonstrated IC50 values indicating potent activity against breast cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiophene derivatives indicated that modifications at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhanced the potency against certain cancer types, suggesting that this compound could be optimized for better efficacy by altering substituents on the thiophene or phenyl rings .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntitumorInhibition of tumor growth
AntiproliferativeSignificant reduction in cell viability
Hyaluronic Acid InhibitionReduced synthesis linked to lower metastasis

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-18-8-7-11-21(16-18)28(2)34(30,31)25-23(19-9-5-4-6-10-19)17-33-24(25)26(29)27-20-12-14-22(32-3)15-13-20/h4-17H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTGTLNAGSPZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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